molecular formula C21H33IO2 B1194486 15-(4-Iodophenyl)pentadecanoic acid CAS No. 80479-93-2

15-(4-Iodophenyl)pentadecanoic acid

Cat. No. B1194486
CAS RN: 80479-93-2
M. Wt: 444.4 g/mol
InChI Key: YAONEUNUMVOKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 15-(4-Iodophenyl)pentadecanoic acid has been accomplished through several methodologies, aiming to incorporate radioactive isotopes such as carbon-14 or iodine-123, enhancing its utility in medical imaging. A notable synthesis route involves the stepwise construction of the pentadecanoic backbone followed by the introduction of the iodophenyl group, achieving good yields and specific activities suitable for clinical applications (Le Bars et al., 1986).

Scientific Research Applications

  • IPPA has been successfully labeled with various isotopes, such as carbon-14 and iodine-123, for use in nuclear medical applications, offering high radiochemical yields and purity, which is essential for accurate diagnostic imaging (Le Bars et al., 1986); (Al-Momani et al., 2010); (Eisenhut, 1982).

  • Studies have shown that IPPA labeled with iodine-123 (123I-IPPA) is effective for heart imaging in nuclear medicine, with higher uptake and lower background activity in comparison to other similar compounds. This makes it suitable for routine applications in diagnosing heart conditions (Eisenhut, 1982); (Reske et al., 1984).

  • IPPA has been used to evaluate fatty acid metabolism in the heart, offering insights into myocardial energy use. This is particularly useful in the study of heart diseases and the effects of various drugs on heart metabolism (DeGrado et al., 2004).

  • The synthesis methods for IPPA have evolved to be more efficient and specific, enabling its wider use in clinical settings for myocardial imaging (Goodman et al., 1985).

  • Radioiodinated IPPA is used to trace lipid metabolism in various tissues, indicating its broader application beyond myocardial imaging (Knapp & Kropp, 1995).

Safety and Hazards

The safety information for 15-(4-Iodophenyl)pentadecanoic acid indicates that it is classified under GHS05, with the signal word "Danger" . It has hazard statements H318 and precautionary statements P280, P305, P351, and P338 . It is classified as Eye Dam. 1 under hazard classifications . The compound is also classified under storage class code 11, which pertains to combustible solids .

Mechanism of Action

Target of Action

15-(4-Iodophenyl)pentadecanoic acid, also known as pentadecanoic acid, is an essential fatty acid that is necessary in the diet to support long-term metabolic and heart health . It has broad-reaching mechanisms of action, including AMPK and PPAR- / activation, as well as mTOR, JAK-STAT, and HDAC-6 inhibition .

Mode of Action

This compound interacts with its targets in a dose-dependent manner. It has broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . It also has clinically relevant activities that are broader and safer than eicosapentaenoic acid (EPA), a leading omega-3 fatty acid .

Biochemical Pathways

The compound affects various biochemical pathways. Its mechanisms of action are aligned with the demonstrated anti-inflammatory, antifibrotic, and anticancer activities of pentadecanoic acid in vitro and in vivo . At certain concentrations, the activities of this compound mimic those of common therapeutics for mood disorders, microbial infections, and cancer .

Pharmacokinetics

Studies have shown that it achieves high cardiac uptake shortly after injection, followed by a rapid, two-component, tracer clearance . The kinetics of tissue concentrations of labeled hydrophilic catabolites indicate a rapid oxidation of the compound and the subsequent washout of its catabolites from heart-muscle tissue .

Result of Action

The molecular and cellular effects of this compound’s action are broad and clinically relevant. It has dose-dependent activities across numerous human cell-based systems . These activities include anti-inflammatory, antifibrotic, and anticancer effects .

properties

IUPAC Name

15-(4-iodophenyl)pentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAONEUNUMVOKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230357
Record name omega-(4-Iodophenyl)pentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80479-93-2
Record name omega-(4-Iodophenyl)pentadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080479932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name omega-(4-Iodophenyl)pentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-(4-Iodophenyl)pentadecanoic acid
Reactant of Route 2
Reactant of Route 2
15-(4-Iodophenyl)pentadecanoic acid
Reactant of Route 3
15-(4-Iodophenyl)pentadecanoic acid
Reactant of Route 4
Reactant of Route 4
15-(4-Iodophenyl)pentadecanoic acid
Reactant of Route 5
Reactant of Route 5
15-(4-Iodophenyl)pentadecanoic acid
Reactant of Route 6
15-(4-Iodophenyl)pentadecanoic acid

Q & A

Q1: What are the different synthetic approaches for producing radiolabeled 15-(4-Iodophenyl)pentadecanoic acid?

A1: Two main methods have been explored for synthesizing radiolabeled versions of this compound:

  • Using Chloramine-T as an oxidant with a tin precursor: This method utilizes a tin precursor and Chloramine-T as an oxidant to introduce the radioactive iodine isotope, Iodine-131, into the molecule. This approach leads to the production of 15-(4-[131I]iodophenyl)pentadecanoic acid (p-IPPA). []
  • Stille cross-coupling reaction: This method employs a Stille cross-coupling reaction to introduce a radioactive carbon isotope, Carbon-11, into the molecule, resulting in the synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.